molecular formula C22H16Cl2N2O5S B2953942 5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 862487-08-9

5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2953942
CAS No.: 862487-08-9
M. Wt: 491.34
InChI Key: XWBVWKILOZPIDR-UHFFFAOYSA-N
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Description

The compound 5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile features a tetrahydropyridine core substituted with:

  • A 2,4-dichlorophenyl-furan moiety at position 3.
  • A 1,1-dioxothiolan-3-yl group (sulfone-containing tetrahydrothiophene) at position 1.
  • A methyl group at position 4 and a cyano group at position 2.

Properties

IUPAC Name

5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O5S/c1-12-17(9-15-3-5-20(31-15)16-4-2-13(23)8-19(16)24)21(27)26(22(28)18(12)10-25)14-6-7-32(29,30)11-14/h2-5,8-9,14H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBVWKILOZPIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4CCS(=O)(=O)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity by reviewing existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

PropertyDescription
Molecular Formula C23H16Cl2N2O4S
Molecular Weight 466.35 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

1. Antimicrobial Activity

Studies have shown that derivatives of similar compounds exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml . The compound's structural features may enhance its interaction with bacterial cell membranes.

2. Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines using assays such as MTT. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve induction of apoptosis through the activation of specific signaling pathways.

3. Antiviral Activity

In vitro studies suggest that the compound may inhibit viral replication by interfering with viral proteases. It has shown promise against Dengue virus serine proteases and other viral targets . The interaction with these enzymes could prevent viral maturation and replication.

4. Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases .

The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets such as:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : Modulating glucose and lipid metabolism.
  • Enzymatic Targets : Inhibiting key enzymes involved in disease processes (e.g., proteases) which are crucial for pathogen survival and replication.

Case Studies

Several studies have reported on the biological effects of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a furan derivative exhibited superior antibacterial activity compared to standard antibiotics like streptomycin against Pseudomonas fluorescens .
  • Cytotoxicity Assessment : In a study involving various concentrations (5 to 100 µM), the compound showed significant cytotoxic effects on cancer cells after a 48-hour incubation period .
  • Viral Inhibition : Research highlighted the ability of structurally similar compounds to inhibit the activity of Dengue virus proteases effectively .

Comparison with Similar Compounds

Data Table: Structural and Physical Properties

Compound Name Core Structure Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
Target Compound Tetrahydropyridine 2,4-Dichlorophenyl-furan C₂₁H₁₃Cl₂N₃O₅S ~453 N/A CN, sulfone, dichlorophenyl
(5Z)-5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Tetrahydropyridine 3-Chlorophenyl-furan C₁₈H₁₁ClN₂O₃ 338.74 274 CN, Cl
(Z)-5-(Arylaminomethylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles Tetrahydropyridine Arylaminomethylidene Variable Variable (~300–350) N/A CN, NH
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene C₂₀H₁₀N₄O₃S 386 243–246 CN, furan, thiazole

Research Findings and Implications

  • Solubility: The sulfone group in the target compound likely improves aqueous solubility over non-sulfonated analogs, critical for pharmacokinetics.

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